molecular formula C11H16N2 B2918242 4,4-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine CAS No. 561297-79-8

4,4-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine

Cat. No. B2918242
CAS RN: 561297-79-8
M. Wt: 176.263
InChI Key: PCJKTHLMHFSQPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine is a chemical compound with the molecular formula C11H16N2 and a molecular weight of 176.26 . It is used for research purposes and is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine involves several steps. A review of the recent literature reveals synthetic approaches to 1,2,3,4-tetrahydroquinolines using domino reactions . These syntheses involve reduction or oxidation followed by cyclization, S_NAr-terminated sequences, acid-catalyzed ring closures or rearrangements, high-temperature cyclizations, and metal-promoted processes .


Molecular Structure Analysis

The molecular structure of 4,4-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine is represented by the SMILES notation CC1(CCNC2=C1C=CC(=C2)N)C . This notation provides a way to represent the structure using ASCII strings.


Chemical Reactions Analysis

The chemical reactions involving 4,4-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine are complex and involve multiple steps. A review of the recent literature reveals that these reactions involve domino reactions, which are a sequence of two or more transformations where subsequent reactions take place at the functional group formed in the previous step .

properties

IUPAC Name

4,4-dimethyl-2,3-dihydro-1H-quinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-11(2)5-6-13-10-7-8(12)3-4-9(10)11/h3-4,7,13H,5-6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJKTHLMHFSQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC2=C1C=CC(=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethyl-1,2,3,4-tetrahydroquinolin-7-amine

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 7-amino-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one (1.07 g, 5.62 mmol) and borane dimethylsulfide complex (1.60 ml, 16.9 mmol) in 40 ml of anhydrous THF was heated at reflux under N2 for 15 h. The solvents were removed under reduced pressure. The residue was heated at reflux in 20 ml of MeOH for 2 h, then 0.80 g of NaHCO3 was added, and the mixture was heated at reflux for 2 h. The mixture was filtered, condensed, and the residue was purified by flash column chromatography (5 to 10% of EtOAc in CH2Cl2). The titled compound was obtained as a viscous oil. MS(ES+): 176.9 (M+H)+. Calc'd for C11H16N—176.26.
Quantity
1.07 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.